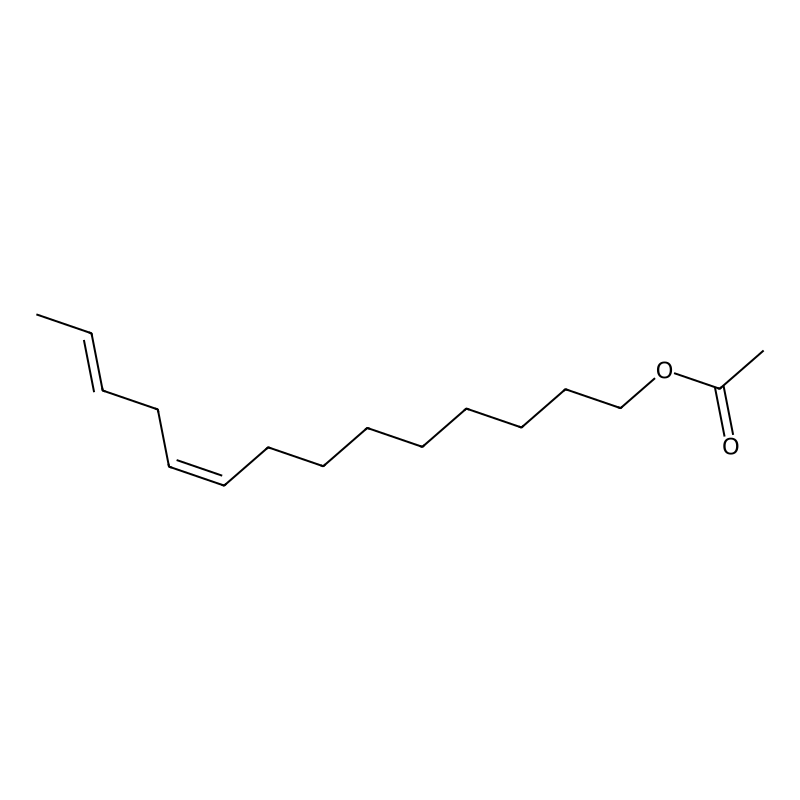

(Z,E)-9,12-Tetradecadienyl acetate

Content Navigation

Formulators requiring the exact isomer for effective pheromone lures face supply inconsistencies. Z9,E12-14:Ac (CAS 30507-70-1) is the only active ingredient that ensures >95% trap catch reduction for Indian meal moth and reliable monitoring of beet armyworm. Substitution with monoene or alcohol analogs results in complete loss of field attraction. - >95% mating disruption efficacy for Plodia interpunctella in food storage. - Mandatory for Spodoptera exigua monitoring lures; EAG response drops to zero without this dienic acetate. - High-load (10 mg/septum) formulations compatible with MD-saturated environments.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(Z,E)-9,12-Tetradecadienyl acetate (Z9,E12-14:Ac) is a highly specific, dienic acetate semiochemical that serves as the primary sex pheromone component for multiple economically critical pests across the Pyralidae and Noctuidae families, including the Indian meal moth (Plodia interpunctella) and the beet armyworm (Spodoptera exigua). In commercial procurement, it is the foundational active ingredient for formulating species-specific monitoring lures, mass-trapping matrices, and mating disruption (MD) dispensers. Unlike broad-spectrum insecticides, Z9,E12-14:Ac offers a non-toxic, target-specific mechanism of action that is essential for integrated pest management (IPM) in sensitive environments such as food storage facilities and high-value agricultural crops. Its established volatility profile and compatibility with various controlled-release substrates—including rubber septa, polymer matrices, and aerosol cabinets—make it a highly processable baseline material for agricultural chemical formulators [1].

Research Fit

Substituting (Z,E)-9,12-Tetradecadienyl acetate with closely related analogs, such as monoene acetates (e.g., Z9-14:Ac), corresponding alcohols (e.g., Z9,E12-14:OH), or different positional isomers (e.g., Z9,E11-14:Ac), results in severe efficacy loss of the formulated lure. Lepidopteran olfactory receptor neurons (ORNs) are highly tuned to the exact chain length, double-bond position, and functional group of Z9,E12-14:Ac. For instance, omitting this specific dienic acetate from Spodoptera exigua blends or replacing it with its alcohol counterpart reduces electroantennogram (EAG) responses and field trap catches to near zero. Furthermore, in synergistic applications for species like Spodoptera litura, base lures containing only Z9,E11-14:Ac fail to capture males unless precisely doped with Z9,E12-14:Ac. Consequently, buyers cannot use generic C14 acetates as cost-saving substitutes; the exact (Z,E)-9,12 isomer is a strict prerequisite for product efficacy [1].

Substitution Risk

Primary Attractant Efficacy vs. Alcohol Analogs

In electrophysiological and field evaluations of Spodoptera exigua, formulations must utilize the acetate form to trigger behavioral activation. Assays demonstrate that (Z,E)-9,12-Tetradecadienyl acetate (Z9,E12-14:Ac) elicits the highest electroantennogram (EAG) response among all gland constituents. When compared head-to-head, C14 acetates evoked significantly higher electrophysiological responses than their corresponding C14 alcohols (such as Z9,E12-14:OH) or C16 isomers. In wind tunnel and field bioassays, Z9,E12-14:Ac alone was capable of eliciting upwind flight, whereas the alcohol analogs could not function as the primary attractant, proving the necessity of the acetate functional group for lure viability [1].

| Evidence Dimension | Electrophysiological response (EAG) and behavioral activation |

| Target Compound Data | Z9,E12-14:Ac elicits maximum EAG response and initiates upwind flight. |

| Comparator Or Baseline | Corresponding alcohols (e.g., Z9,E12-14:OH) and C16 isomers. |

| Quantified Difference | The acetate form yields significantly higher millivolt receptor responses and is strictly required for primary attraction, whereas alcohols only serve as minor synergistic modulators. |

| Conditions | EAG assays and wind tunnel bioassays on Spodoptera exigua males. |

Formulators must procure the acetate form as the primary active ingredient; substituting with or over-indexing on the alcohol analog will result in a non-functional commercial lure.

Mating Disruption vs. Conventional Pyrethrins

For stored-product protection, (Z,E)-9,12-Tetradecadienyl acetate deployed via aerosol mating disruption provides a highly effective, residue-free alternative to conventional chemical fogging. In a large-scale commercial dried bean storage facility (2200–2900 m³), an aerosol system releasing 1.9 mg/day/100 m³ of Z9,E12-14:Ac reduced Plodia interpunctella male trap captures by >95%. This performance matched the population suppression achieved by standard synergized pyrethrin aerosol space treatments, completely preventing female progeny emergence without introducing toxic residues into the food supply chain [1].

| Evidence Dimension | Male trap capture reduction and progeny suppression |

| Target Compound Data | >95% reduction in male captures (1.9 mg/day/100 m³ Z9,E12-14:Ac). |

| Comparator Or Baseline | Synergized pyrethrin aerosol fogging (conventional baseline). |

| Quantified Difference | Pheromone MD achieved equivalent population suppression (>95% capture reduction) compared to toxic pyrethrins, with zero chemical residue on stored food. |

| Conditions | 15-week field study in 2200–2900 m³ commercial storage structures. |

Allows pest control operators and facility managers to replace heavily regulated conventional insecticides with a highly effective, food-safe mating disruption strategy.

Formulation Stability and Emission Retention

The stability of pheromone components within commercial dispenser matrices is critical for determining field replacement intervals. In aging studies simulating subtropical summer conditions (29.4°C, 5 weeks), lures loaded with Z9,E12-14:Ac demonstrated quantifiably higher retention compared to secondary alcohol components. Specifically, the mean emission of (Z,E)-9,12-Tetradecadienyl acetate declined by 32% after 5 weeks of aging. In contrast, the emission of the secondary component, (Z)-9-tetradecen-1-ol, was reduced by 62% after just 4 weeks. This differential degradation highlights the relative stability of the dienic acetate in standard polymer/rubber substrates, ensuring prolonged field efficacy [1].

| Evidence Dimension | Percentage decline in volatile emission over time |

| Target Compound Data | 32% emission decline after 5 weeks at 29.4°C. |

| Comparator Or Baseline | (Z)-9-tetradecen-1-ol (62% decline after 4 weeks). |

| Quantified Difference | The target acetate retained nearly double the emission stability of the corresponding alcohol component under identical environmental stress. |

| Conditions | Solid phase microextraction (SPME) and GC analysis of commercial lures aged in a ventilated chamber at 29.4°C. |

Procurement teams can rely on the dienic acetate to maintain a stable release profile in commercial dispensers for 4-6 weeks, reducing labor costs associated with frequent lure replacement.

High-Dose Lures for Saturated Environments

Monitoring pest populations in environments already saturated with mating disruption (MD) pheromones requires lures capable of overcoming the background chemical noise. Studies on Plodia interpunctella demonstrate that standard 1 mg Z9,E12-14:Ac lures suffer severe capture suppression in MD-treated rooms. However, loading the dispensers with 10 mg of Z9,E12-14:Ac successfully restored trap catch efficacy, capturing significantly more males than the 1 mg baseline in the presence of MD. This proves that the compound can be formulated at high concentrations (10x standard) without causing behavioral repellency, enabling accurate monitoring in pheromone-saturated facilities [1].

| Evidence Dimension | Male moth capture in MD-treated environments |

| Target Compound Data | 10 mg Z9,E12-14:Ac lure (maintained high capture rates). |

| Comparator Or Baseline | 1 mg Z9,E12-14:Ac lure (captures heavily suppressed by MD background). |

| Quantified Difference | The 10 mg formulation successfully outcompeted the MD background to attract males, whereas the 1 mg formulation failed to provide reliable monitoring data. |

| Conditions | Male P. interpunctella released into 1000 m³ rooms treated with commercial mating disruption. |

Formulators can create high-dose super-lures using this compound to sell to customers who need to monitor pest thresholds in facilities already utilizing mating disruption.

Aerosol Mating Disruption in Food Storage

(Z,E)-9,12-Tetradecadienyl acetate is a highly effective active ingredient for automated aerosol cabinets deployed in warehouses, silos, and food processing facilities. As demonstrated by its ability to achieve >95% trap capture reduction of Plodia interpunctella, it allows facility managers to implement continuous, residue-free mating disruption that complies with strict food safety regulations, replacing conventional pyrethrin fogging [1].

Spodoptera exigua Field Monitoring

Due to its significantly higher electrophysiological activation compared to corresponding alcohols, Z9,E12-14:Ac is the mandatory base component for manufacturing field monitoring lures targeting the beet armyworm (Spodoptera exigua). Formulators must use this acetate to ensure reliable early-warning detection and population threshold monitoring in high-value vegetable and field crops [2].

High-Dose Lures for MD-Saturated Environments

Because the compound does not exhibit severe behavioral repellency at high concentrations, it can be loaded at 10 mg per septum to create specialized monitoring lures. These high-dose products are specifically designed for deployment in agricultural or industrial environments already saturated with mating disruption pheromones, allowing pest control operators to accurately track residual pest populations [3].

Synergistic Doping for Spodoptera litura Traps

While not the primary component for Spodoptera litura, Z9,E12-14:Ac is an essential procurement item as a synergistic dopant. Adding it in precise minor ratios (e.g., 1:19) to Z9,E11-14:Ac base lures drastically enhances trap catch efficacy, converting an otherwise non-functional lure into a highly attractive commercial product for soybean and peanut pest management [4].

Application Fit Matrix

References

- [1] Mating disruption for control of Plodia interpunctella (Hübner) (Lepidoptera: Pyralidae) in dried beans. Journal of Stored Products Research (2011).

- [2] Sex pheromone of the Spanish population of the beet armyworm Spodoptera exigua. Journal of Chemical Ecology (2010).

- [3] Pheromone traps for monitoring Plodia interpunctella (Hübner) (Lepidoptera: Pyralidae) in the presence of mating disruption. Julius-Kühn-Archiv (2012).

- [4] Optimal Sex Pheromone Composition for Monitoring Spodoptera exigua (Lepidoptera: Noctuidae) in Korea. Applied Entomology and Zoology (1993).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

30507-70-1

Use Classification

General Manufacturing Information

Explore Compound Types